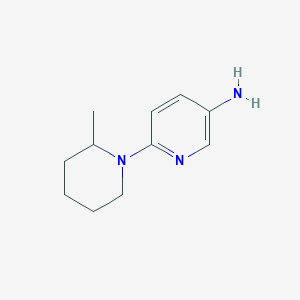

6-(2-Methylpiperidin-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylpiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-4-2-3-7-14(9)11-6-5-10(12)8-13-11/h5-6,8-9H,2-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFDUGBJEATHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine and Piperidine Scaffolds in Contemporary Chemical and Biological Research

The academic interest in 6-(2-methylpiperidin-1-yl)pyridin-3-amine is largely predicated on the well-established importance of its two core components: the pyridine (B92270) and piperidine (B6355638) scaffolds.

The pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. ajrconline.org Pyridine derivatives exhibit a vast array of biological and pharmacological activities, making them prevalent in numerous approved drugs. wisdomlib.orgnih.gov Their versatile nature allows them to serve as key pharmacophores in agents developed for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, analgesic, anticonvulsant, and antitumor applications. wisdomlib.orgtandfonline.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which improves the pharmacokinetic properties of drug candidates by enhancing solubility and bioavailability. ajrconline.org The aminopyridine subunit, specifically, is a crucial structural motif in compounds designed to interact with various enzymes and receptors within the body. researchgate.netrsc.org Research into aminopyridine derivatives is continually expanding, with ongoing efforts to synthesize novel compounds for treating a multitude of diseases. rsc.orgnih.govresearchgate.net

Overview of the Chemical Compound S Molecular Architecture and Structural Features

The molecular architecture of 6-(2-methylpiperidin-1-yl)pyridin-3-amine is a deliberate conjunction of the two aforementioned scaffolds. The structure consists of a 3-aminopyridine (B143674) core where the hydrogen at the 6-position is substituted by a 2-methylpiperidine (B94953) ring via a nitrogen-carbon bond.

Key structural features include:

3-Aminopyridine Core : This portion of the molecule provides a flat, aromatic system. The amino group at the 3-position is a key functional group that can act as a hydrogen bond donor and a nucleophilic center for further chemical modification. The pyridine (B92270) nitrogen at the 1-position influences the electronic properties of the ring and serves as a hydrogen bond acceptor.

2-Methylpiperidine Ring : This is a saturated, non-aromatic ring that introduces conformational flexibility and a three-dimensional character to the molecule. The methyl group at the 2-position creates a chiral center, meaning the compound can exist as (R) and (S) enantiomers. This chirality can be crucial for stereospecific interactions with biological targets.

While extensive experimental data for this specific compound is not widely published, its physicochemical properties can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| LogP | 1.8 - 2.2 |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one amino nitrogen) |

| Topological Polar Surface Area | ~41.6 Ų |

Note: These values are estimations from computational models and may differ from experimental results.

Rationale for In Depth Academic Investigation of 6 2 Methylpiperidin 1 Yl Pyridin 3 Amine

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic approach to this compound reveals several key bond disconnections that inform the design of synthetic routes. The most logical disconnection is at the C-N bond linking the pyridine and piperidine rings. This suggests two primary precursor types: a suitably functionalized pyridine and 2-methylpiperidine, or their synthetic equivalents.

Another strategic disconnection involves the piperidine ring itself, envisioning its formation from a pyridine precursor through dearomatization processes. researchgate.net This approach is particularly attractive as it leverages the readily available and diverse pool of substituted pyridines.

Direct Synthetic Routes to the Core Structure

Direct methods for synthesizing the this compound core involve the formation of the crucial pyridine-piperidine linkage or the functionalization of pre-existing heterocyclic systems.

Strategies for Constructing the Pyridine-Piperidine Linkage

The formation of the bond between the pyridine and piperidine rings is a cornerstone of many synthetic strategies. Nucleophilic aromatic substitution (SNAr) reactions are a common approach, where a piperidine derivative displaces a leaving group on the pyridine ring. For instance, 2-methylpiperidine can react with a 6-halopyridin-3-amine derivative. The efficiency of this reaction is often enhanced by the presence of an electron-withdrawing group on the pyridine ring, which activates it towards nucleophilic attack.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile alternative for forging the C-N bond. This method allows for the coupling of a wide range of substituted pyridines and piperidines under relatively mild conditions.

Functionalization of Pre-existing Pyridine and Piperidine Ring Systems

An alternative to constructing the pyridine-piperidine linkage is to start with a molecule that already contains both rings and then introduce the desired functional groups. For example, a precursor molecule could be functionalized to introduce the amino group at the 3-position of the pyridine ring or the methyl group at the 2-position of the piperidine ring. This can be achieved through various standard organic transformations, such as nitration followed by reduction to introduce the amino group.

Dearomatization Approaches for Pyridine Rings to Access Piperidine Moieties

The conversion of a pyridine ring into a piperidine ring is a highly effective strategy for synthesizing piperidine-containing compounds. nih.gov This transformation, known as dearomatization, can be accomplished through several methods, including catalytic hydrogenation and electrochemical techniques. rsc.org

Catalytic Hydrogenation Protocols (e.g., Metal-catalyzed, Organocatalytic)

Catalytic hydrogenation is a widely used and powerful method for the reduction of pyridines to piperidines. researchgate.netrsc.org This process typically involves the use of a metal catalyst and a hydrogen source.

Metal-Catalyzed Hydrogenation:

A variety of heterogeneous and homogeneous metal catalysts are effective for pyridine hydrogenation. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C). rsc.orgresearchgate.net These reactions often require elevated temperatures and pressures to achieve complete reduction. researchgate.net For instance, the hydrogenation of substituted pyridines has been successfully carried out using PtO₂ as a catalyst in glacial acetic acid under a hydrogen atmosphere of 50 to 70 bar. researchgate.netresearchgate.net

Homogeneous catalysts, such as those based on rhodium, ruthenium, and iridium, can also be employed and sometimes offer higher selectivity and milder reaction conditions. For example, a rhodium oxide (Rh₂O₃) catalyst has been shown to be effective for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org

| Catalyst | Conditions | Substrate Scope | Reference |

| Rh₂O₃ | 5 bar H₂, 40 °C, TFE | Broad, including unprotected pyridines | rsc.org |

| PtO₂ | 50-70 bar H₂, glacial acetic acid, RT | Substituted pyridines | researchgate.netresearchgate.net |

| Pd/C, Rh/C | Often harsh conditions | Varies | rsc.org |

Organocatalytic Hydrogenation:

In recent years, organocatalytic methods for pyridine hydrogenation have emerged as a promising alternative to metal-based systems. Frustrated Lewis pairs (FLPs) are a notable example, capable of activating molecular hydrogen for the reduction of pyridines. The mechanism involves the FLP activating H₂ to form an ion pair, followed by hydride transfer to the pyridinium (B92312) cation. rsc.org

Electrochemical Dearomatization Methods

Electrochemical methods offer a green and sustainable approach to pyridine dearomatization. researchgate.net These techniques utilize an electric current to drive the reduction of the pyridine ring, often avoiding the need for harsh reagents or high pressures.

One strategy involves the reductive silylation of electron-deficient pyridines at the C4-position under electrochemical reduction conditions. chemrxiv.org This process leads to a temporary dearomatization, yielding a 1,4-disilylated compound that can be subsequently converted to the desired functionalized piperidine. chemrxiv.org Another approach takes advantage of the captodative effect to generate nitrogen-centered radicals, which can lead to selective dehydrogenative C-N bond formation and dearomatization. researchgate.net

| Method | Key Features | Product Type | Reference |

| Reductive Silylation | Mild conditions, excellent site-selectivity | C4-silylated pyridines | chemrxiv.org |

| Nitrogen-Centered Radicals | Transition-metal- and oxidant-free | Pyrido[1,2-a]benzimidazoles | researchgate.net |

Other Reduction and Cyclization Strategies for Piperidine Formation

Beyond the more common methods, several other reduction and cyclization strategies are employed for the synthesis of the piperidine moiety. These methods often offer unique advantages in terms of stereocontrol or functional group tolerance.

One notable approach is the intramolecular reductive amination of suitable precursors. This method is a cornerstone for creating the C-N bond within the piperidine ring. For instance, the cyclization of an amino-aldehyde or amino-ketone can be achieved through the formation of an intermediate imine, which is then reduced in situ. nih.gov This strategy has been successfully applied in various contexts, including the synthesis of polyhydroxypiperidine iminosugars from carbohydrate precursors. researchgate.net The reaction typically proceeds in two steps: imine formation followed by reduction. researchgate.net

Another powerful technique is reductive amination , which plays a crucial role in forming C-N bonds. This method's operational simplicity and the wide availability of inexpensive reagents make it a popular choice in pharmaceutical and medicinal chemistry. researchgate.net A variety of reducing agents can be used, including hydrogen gas with a palladium on carbon (Pd/C) catalyst, or hydride reagents like sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net The borane-pyridine complex (BAP) has also emerged as a less toxic and cost-effective alternative to sodium cyanoborohydride in Borch-type reductions for the reductive amination of piperidines with aldehydes. tandfonline.comtandfonline.com

Catalytic hydrogenation of pyridine derivatives is a fundamental and widely used method to produce piperidines. asianpubs.orgresearchgate.net This process typically involves the use of catalysts such as platinum, palladium, rhodium, or ruthenium. asianpubs.org For example, platinum(IV) oxide (PtO2), also known as Adams' catalyst, can be used for the hydrogenation of substituted pyridines under mild conditions in glacial acetic acid. asianpubs.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reduction.

Intramolecular cyclization cascades represent a highly efficient approach to piperidine synthesis. For example, an iron-catalyzed reductive amination of ϖ-amino fatty acids has been developed, where phenylsilane (B129415) acts as a key reagent promoting imine formation, cyclization, and subsequent reduction of the piperidinone intermediate. nih.gov Similarly, intramolecular 6-endo-dig reductive hydroamination/cyclization cascades of alkynes provide another route to piperidine formation. nih.gov

Radical cyclizations also offer a viable pathway. For instance, the enantioselective cyanidation of fluorosubstituted amines followed by cyclization in the presence of DIBAL-H has been used to create chiral piperidines. nih.gov

The following table summarizes various reduction and cyclization strategies for piperidine formation:

| Strategy | Description | Key Reagents/Catalysts | Reference |

| Intramolecular Reductive Amination | Cyclization of an amino-aldehyde or amino-ketone via an intermediate imine. | Various reducing agents. | nih.govresearchgate.net |

| Reductive Amination | Formation of C-N bonds using various reducing agents. | H2/Pd/C, NaBH4, NaBH3CN, NaBH(OAc)3, Borane-pyridine complex. | researchgate.nettandfonline.comtandfonline.com |

| Catalytic Hydrogenation | Reduction of pyridine derivatives to piperidines. | PtO2, Pd, Rh, Ru. | asianpubs.orgresearchgate.net |

| Intramolecular Cyclization Cascades | Multi-step reactions in a single pot to form the piperidine ring. | Iron catalysts, phenylsilane. | nih.gov |

| Radical Cyclization | Formation of the piperidine ring via radical intermediates. | DIBAL-H. | nih.gov |

Enantioselective Synthesis of the 2-Methylpiperidine Stereocenter

The creation of a specific stereoisomer of the 2-methylpiperidine unit is crucial for the biological activity of many pharmaceutical compounds. Several enantioselective synthetic strategies have been developed to achieve this.

One prominent method is the asymmetric hydrogenation of pyridine derivatives . This can be accomplished by converting the pyridine into a pyridinium salt, which lowers the resonance energy and facilitates reduction. dicp.ac.cn Chiral catalysts, often based on iridium or rhodium complexed with chiral ligands, are employed to induce enantioselectivity. dicp.ac.cnacs.org For instance, an iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts using the BI P,N ligand MeO-BoQPhos has been reported to yield high enantiomeric ratios. nih.gov

Biocatalytic approaches using transaminases have also emerged as a powerful tool for the asymmetric synthesis of 2-substituted piperidines. acs.org These enzymes can catalyze the transfer of an amino group to a prochiral ketone with high stereoselectivity, leading to the formation of chiral amines that can then be cyclized to form the desired piperidine enantiomer. acs.org This method offers access to both enantiomers by selecting the appropriate transaminase. acs.org

Chiral auxiliary-based methods provide another reliable route to enantiomerically enriched piperidines. researchgate.net For example, non-racemic bicyclic lactams, prepared from the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol, can serve as precursors for the synthesis of enantiopure 2-arylpiperidines. rsc.org

A multi-component coupling reaction has been devised for the rapid and stereoselective synthesis of 2-substituted piperidines. rsc.orgrsc.org This approach involves the alkylation of a metalloenamine, generated from a chiral 2-methyleneaziridine, with a 1,3-difunctionalized electrophile, followed by reduction and in situ cyclization. rsc.org This method allows for the formation of multiple new bonds in a single transformation with high diastereoselectivity. rsc.orgrsc.org

The following table summarizes key enantioselective strategies for the synthesis of the 2-methylpiperidine stereocenter:

| Strategy | Description | Key Features | Reference |

| Asymmetric Hydrogenation of Pyridinium Salts | Reduction of activated pyridines using chiral catalysts. | Use of chiral Ir or Rh catalysts with specific ligands. | dicp.ac.cnacs.orgnih.gov |

| Biocatalytic Transamination | Enzymatic amination of prochiral ketones. | Access to both enantiomers with high enantiomeric excess. | acs.org |

| Chiral Auxiliary-Based Synthesis | Use of chiral molecules to direct the stereochemical outcome. | Stereoselective formation of bicyclic lactam intermediates. | researchgate.netrsc.org |

| Multi-component Coupling Reaction | One-pot reaction forming multiple bonds with high stereocontrol. | Rapid assembly from chiral 2-methyleneaziridines. | rsc.orgrsc.org |

Development of Novel Synthetic Reagents and Reaction Conditions for Pyridine/Piperidine Chemistry

The field of pyridine and piperidine synthesis is continually evolving with the development of new reagents and reaction conditions that offer improved efficiency, selectivity, and broader substrate scope.

Recent advancements in C-H functionalization have provided direct and atom-economical methods for modifying the pyridine ring. researchgate.netnih.govingentaconnect.com These strategies bypass the need for pre-functionalized starting materials and can be used for late-stage modifications of complex molecules. researchgate.netnih.gov Techniques such as the use of pyridine phosphonium (B103445) salts, photocatalysis, and transition metal-catalyzed C-H activation have enabled regioselective functionalization at positions that were previously difficult to access. researchgate.netnih.gov

The development of novel catalytic systems is another area of intense research. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org Furthermore, multifunctional surface single-atom alloy (SSAA) catalysts, such as Ru1CoNP/HAP, have shown unique activity in the one-pot conversion of biomass-derived furfural (B47365) to piperidine. nih.gov

Electrochemical methods are also gaining traction as a green and efficient alternative for the synthesis of piperidines. nih.govbeilstein-journals.org Electrocatalytic hydrogenation of pyridines can be performed at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas and harsh acidic additives. nih.gov Flow microreactors have been employed for the electroreductive cyclization of imines with terminal dihaloalkanes, providing good yields of piperidine derivatives. beilstein-journals.org

The following table highlights some novel reagents and reaction conditions in pyridine/piperidine chemistry:

| Development Area | Description | Examples | Reference |

| C-H Functionalization | Direct modification of the pyridine ring. | Pyridine phosphonium salts, photocatalysis, transition metal catalysis. | researchgate.netnih.govingentaconnect.com |

| Novel Catalytic Systems | New catalysts for enhanced reactivity and selectivity. | Rh-catalyzed reductive Heck reaction, Ru1CoNP/HAP SSAA catalyst. | acs.orgnih.gov |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Electrocatalytic hydrogenation, electroreductive cyclization in flow microreactors. | nih.govbeilstein-journals.org |

Consideration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for heterocyclic compounds like this compound to minimize environmental impact. ijpsjournal.comnumberanalytics.comnumberanalytics.com

A key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. numberanalytics.com Water is an attractive green solvent due to its abundance and non-toxicity, and many heterocyclic reactions can be performed in aqueous media. numberanalytics.com Other alternatives to traditional volatile organic solvents include ionic liquids and deep eutectic solvents. numberanalytics.comnumberanalytics.com

Catalysis is a cornerstone of green chemistry, as it allows for more efficient reactions with less waste. numberanalytics.combiosynce.com The development of recyclable and reusable catalysts, including solid acid catalysts like K-10 montmorillonite (B579905) and biocatalysts, is a major focus. nih.gov These catalysts can often be used in solvent-free conditions, further reducing the environmental footprint. nih.gov

Energy efficiency is another important consideration. ijpsjournal.comnumberanalytics.com Microwave-assisted synthesis and ultrasound-assisted synthesis are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.comrsc.org

The use of renewable feedstocks is also a key principle of green chemistry. ijpsjournal.com Researchers are exploring the use of biomass-derived platform chemicals, such as furfural, for the synthesis of N-heterocycles like piperidine. nih.gov

The following table outlines the application of green chemistry principles in pyridine/piperidine synthesis:

| Green Chemistry Principle | Application in Synthesis | Examples | Reference |

| Use of Green Solvents | Replacing hazardous organic solvents. | Water, ionic liquids, deep eutectic solvents. | numberanalytics.comnumberanalytics.com |

| Catalysis | Improving reaction efficiency and reducing waste. | Recyclable solid catalysts, biocatalysts. | numberanalytics.combiosynce.comnih.gov |

| Energy Efficiency | Reducing energy consumption. | Microwave-assisted synthesis, ultrasound-assisted synthesis. | numberanalytics.comrsc.org |

| Use of Renewable Feedstocks | Utilizing sustainable starting materials. | Synthesis from biomass-derived furfural. | nih.govijpsjournal.com |

In-depth Analysis of this compound Analogues Reveals Key Structural Insights

An extensive review of scientific literature was conducted to generate a detailed article on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies of analogues of the chemical compound this compound. Despite a thorough search for specific research pertaining to this exact molecule and its direct derivatives, no dedicated studies detailing its SAR or QSAR were identified in the public domain.

The investigation aimed to construct a comprehensive article structured around the foundational principles of SAR, the rational design and synthesis of analogues with systematic modifications, and the application of QSAR modeling. The planned sections included a deep dive into the systematic modifications of the pyridine and piperidine ring systems, as well as an investigation of substituent effects at the amine linkage. Furthermore, a section on QSAR modeling was intended to cover molecular descriptor generation and selection.

However, the search for specific data, including data tables and detailed research findings on analogues of this compound, did not yield any relevant scientific publications. This indicates a lack of available research focused on the systematic exploration of this particular chemical scaffold's structure-activity relationships.

While general principles of SAR and QSAR are well-established in medicinal chemistry, their specific application to this compound and its analogues has not been documented in the accessible scientific literature. Therefore, the creation of a detailed and scientifically accurate article as per the requested outline is not feasible at this time due to the absence of primary research data on this specific compound.

Further research and publication in the field of medicinal chemistry focusing on this compound would be necessary to provide the specific data required for such an analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Application of Statistical and Machine Learning Methods in QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For scaffolds related to this compound, such as aminopyridine derivatives, various statistical and machine learning methods are employed to build predictive QSAR models.

Traditional statistical methods like Multiple Linear Regression (MLR) are used to establish a linear relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and activity. For instance, a 2D-QSAR study on aminopyridine-based JNK inhibitors utilized MLR to develop models correlating topological and quantum chemical descriptors with inhibitory activity (log IC50). nih.gov

More advanced machine learning (ML) techniques are increasingly being applied to handle complex, non-linear relationships in larger datasets. nih.govpreprints.org Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can often build more robust and predictive models. youtube.com These methods can automatically select relevant features from a large pool of descriptors and capture intricate patterns that traditional methods might miss. preprints.org For example, ML-enhanced QSAR modeling has been successfully used to achieve high predictive accuracy for various classes of enzyme inhibitors. preprints.org

Below is an example of a 2D-QSAR model developed for aminopyridine and related JNK inhibitors, illustrating the use of statistical methods.

| Model No. | Statistical Parameters | Equation Descriptors |

|---|---|---|

| Model 3 | R=0.930, R²=0.865, R²cv=0.470, S=0.216, F=11.533, Q=4.306 | First order SIC, First order CIC, W (Wiener index), hχ (Randiac's connectivity index), HOMO energy, LUMO energy, Dipole Moment |

This table is based on data from a QSAR study on potent JNK inhibitors, including aminopyridine derivatives, demonstrating the types of descriptors and statistical metrics used. nih.gov

Internal and External Validation Strategies for QSAR Models

The validation of a QSAR model is a critical step to ensure its reliability, robustness, and predictive power. mdpi.com Validation is broadly categorized into internal and external strategies.

Internal Validation assesses the stability and robustness of a model using the training set data from which it was built. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. The resulting cross-validated correlation coefficient (q² or R²cv) is a key metric of the model's internal predictivity. nih.govmdpi.com A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com Another internal validation method is Y-randomization, where the biological activity data is randomly shuffled to build new models; a significant drop in the resulting q² values confirms that the original model is not due to chance correlation. uniroma1.it

External Validation is the most stringent test of a model's predictive ability, as it uses an independent test set of compounds that were not used in the model's development. mdpi.commdpi.com The model's ability to predict the activities of these external compounds is measured by the predictive correlation coefficient (R²pred). A high R²pred value (typically > 0.6) indicates that the model can be generalized to new, untested compounds. uniroma1.it The applicability domain of the model is also defined to ensure that predictions are made only for compounds that are structurally similar to those in the training set. uniroma1.it

| Parameter | Description | Generally Accepted Value |

|---|---|---|

| R² | Coefficient of determination (Goodness of fit) | > 0.6 |

| q² (or R²cv) | Cross-validated R² (Internal predictivity) | > 0.5 |

| R²pred | Predictive R² for the external test set (External predictivity) | > 0.6 |

This table summarizes key statistical parameters used for the validation of QSAR models. nih.govmdpi.comuniroma1.it

Ligand-Based and Receptor-Based Structure-Activity Relationship Analysis

SAR analysis can be approached from two main perspectives: ligand-based and receptor-based.

Ligand-Based SAR analysis focuses on the compounds themselves in the absence of a known 3D structure of the biological target. nih.gov This approach involves comparing the biological activities of a series of structurally related analogues to deduce which molecular features are critical for activity. For example, in the development of pyridine-based inhibitors, researchers synthesize analogues by modifying substituents on the pyridine ring and assess the impact on potency. mdpi.com A study on pyridin-2-one derivatives showed that introducing large, hydrophobic groups at certain positions enhanced inhibitory activity, providing clear guidance for future design. mdpi.com This method is foundational for building QSAR and pharmacophore models.

Receptor-Based SAR (or structure-based) analysis relies on the 3D structure of the target protein, often obtained through X-ray crystallography or homology modeling. nih.gov Molecular docking is a key technique used to predict the binding pose of a ligand within the receptor's active site. This allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that contribute to binding affinity. A study on piperidin-1-yl-butane based CCR5 antagonists used docking to understand how the compounds fit into the receptor's binding pocket, which successfully explained mutagenesis data and guided the development of 3D-QSAR models. nih.gov This approach provides a rational basis for designing new analogues with improved affinity and selectivity.

| Scaffold/Position | Modification | Impact on Activity | Analysis Type |

|---|---|---|---|

| Pyridin-2-one | Introduction of a large, hydrophobic group (e.g., biphenyl) at R1 | Increased inhibitory activity | Ligand-Based |

| Piperidin-1-yl-butane | Formation of H-bonds with specific residues in CCR5 receptor | Crucial for binding affinity | Receptor-Based |

This table provides illustrative SAR findings for related scaffolds, based on published studies. mdpi.comnih.gov

Pharmacophore Modeling and Mapping for the this compound Scaffold

Pharmacophore modeling is a powerful ligand-based design tool that defines the essential 3D arrangement of chemical features a molecule must possess to be recognized by a specific receptor and elicit a biological response. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points.

For scaffolds like aminopyridines, a pharmacophore model is typically generated by aligning a set of active compounds and identifying the common chemical features responsible for their activity. nih.gov These features commonly include:

Hydrogen Bond Acceptors (HBA): Typically electronegative atoms like nitrogen or oxygen. The nitrogen atoms in the pyridine ring are potential HBAs.

Hydrogen Bond Donors (HBD): Usually N-H or O-H groups. The amine group (-NH2) in the 3-position of the aminopyridine scaffold is a key HBD.

Aromatic Rings (AR): The pyridine ring itself serves as an aromatic feature, capable of pi-pi stacking interactions.

Hydrophobic Features (HY): Non-polar groups, such as the methyl group on the piperidine ring, contribute to hydrophobic interactions within the binding pocket.

A study on substituted 2-aminopyridine (B139424) derivatives identified hydrogen bond acceptors, donors, and aromatic features as the crucial pharmacophoric properties for activity. nih.gov Once developed, this pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. dovepress.comfrontiersin.org

| Pharmacophoric Feature | Potential Origin on the Scaffold |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom in the pyridine ring |

| Hydrogen Bond Donor (HBD) | Amine group at the 3-position |

| Aromatic Ring (AR) | Pyridine ring |

| Hydrophobic (HY) | Methyl group and aliphatic parts of the piperidine ring |

This table outlines the likely pharmacophoric features derived from the core this compound scaffold based on general principles and studies of related compounds. nih.gov

Advanced Molecular Modeling and Simulation Techniques

Molecular modeling serves as a powerful tool to visualize and predict the three-dimensional structure and dynamic behavior of molecules.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. Methods like DFT, often using basis sets such as B3LYP/6-311++G(d,p), are employed to optimize molecular geometry and calculate electronic properties. researchgate.net These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). researchgate.netresearchgate.netnih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net MEP maps visualize the electrostatic potential on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. nih.gov While these methods have been applied to a vast number of pyridine derivatives, specific results for this compound are not available. researchgate.netresearchgate.net

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational flexibility of a molecule over time. researchgate.netsemanticscholar.org MD simulations can model the interactions between a ligand and its target protein, assessing the stability of the resulting complex. academie-sciences.fr For a molecule containing a flexible piperidine ring, these simulations would be crucial for understanding how its shape changes and which conformations are most stable, both in isolation and within a biological environment. researchgate.net Studies on related pyridine compounds have used MD simulations to assess protein-ligand interactions and the deformability of amino acid residues in a binding pocket. researchgate.net

Conformational Landscape Analysis of the Bicyclic System

The compound this compound is not a true bicyclic system but contains two connected rings: pyridine and piperidine. The analysis of its conformational landscape would focus on the rotational barrier of the bond connecting the two rings and the chair-boat-twist conformations of the piperidine ring. The presence of the methyl group at the 2-position of the piperidine ring introduces a chiral center and steric hindrance that would significantly influence the preferred conformations. Such analyses, while standard, have not been published for this specific molecule.

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

DFT calculations are also used to predict chemical reactivity and elucidate potential reaction mechanisms. researchgate.netmdpi.com By analyzing frontier molecular orbitals (HOMO and LUMO) and MEP maps, researchers can predict how a molecule will interact with other reagents. researchgate.net For instance, the nucleophilic and electrophilic sites on the pyridine and amine groups could be identified, providing a theoretical basis for designing synthetic routes or understanding metabolic pathways.

Ligand-Target Interaction Studies (e.g., Molecular Docking, Binding Free Energy Calculations)

Molecular docking is an in silico technique used to predict how a molecule (ligand) binds to the active site of a target protein. fabad.org.trd-nb.infodergipark.org.tr This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. fabad.org.tr Following docking, binding free energy calculations (like MM-GBSA) can provide a more accurate estimation of binding affinity. fabad.org.tr Numerous studies have employed these techniques for various pyridine derivatives to identify potential drug candidates against targets like kinases, receptors, or enzymes. d-nb.infodergipark.org.trmdpi.comresearchgate.net However, a docking study requires a specified biological target, and no such studies have been published for this compound.

In Silico Screening and Virtual Library Design Based on the Scaffold

The aminopyridine scaffold is a common feature in many biologically active compounds. alliedacademies.org In silico screening involves using computational methods to search large databases of compounds for molecules that are likely to bind to a specific target. alliedacademies.org Once a promising scaffold like this compound is identified, a virtual library can be designed by computationally adding various substituents to the core structure. These virtual compounds can then be screened for improved activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net This approach accelerates the drug discovery process by prioritizing the most promising candidates for synthesis.

Preclinical Biological Evaluation and Mechanistic Studies of 6 2 Methylpiperidin 1 Yl Pyridin 3 Amine

Fundamental Principles and Rationale for Preclinical Investigation

The preclinical investigation of any new chemical entity like 6-(2-Methylpiperidin-1-yl)pyridin-3-amine is guided by a set of fundamental principles aimed at building a comprehensive understanding of its pharmacological properties. The primary rationale is to assess the compound's potential efficacy and to identify any potential for toxicity before human exposure. This process is a critical step in drug discovery and development, bridging the gap between initial compound synthesis and clinical application.

The investigation typically begins with the establishment of a clear therapeutic hypothesis. For a novel compound, this hypothesis could be based on its structural similarity to existing drugs with known mechanisms of action or on the results of high-throughput screening assays. The preclinical studies are then designed to test this hypothesis rigorously. Key objectives include the identification of the compound's biological target, the elucidation of its mechanism of action, and the characterization of its activity profile in relevant biological systems.

In Vitro Biological Assay Development and Application

In vitro studies, conducted in a controlled environment outside of a living organism, form the cornerstone of preclinical evaluation. These assays are essential for determining the specific biological activity of a compound at the molecular and cellular levels. For a compound like this compound, a variety of in vitro assays would be employed to characterize its biological profile.

Identification and Validation of Molecular and Cellular Targets

A critical first step in the preclinical evaluation is to identify the specific molecular target or targets with which the compound interacts to produce its biological effect. This can be achieved through various methods, including affinity chromatography, expression cloning, and computational modeling. For compounds with structural similarities to other known bioactive molecules, a candidate target approach is often employed. For instance, pyridine (B92270) and piperidine (B6355638) moieties are present in numerous compounds with diverse biological activities, including kinase inhibitors and receptor modulators.

Once a potential target is identified, validation studies are conducted to confirm that the interaction with this target is responsible for the compound's observed activity. This can involve techniques such as genetic knockdown (e.g., using siRNA) or knockout of the target protein, followed by an assessment of the compound's activity. A loss of activity following the reduction or elimination of the target protein provides strong evidence for a direct interaction.

Receptor Binding and Functional Characterization (if applicable to the compound's SAR)

If the compound is hypothesized to act on a specific receptor, receptor binding assays are performed to determine its affinity and selectivity. These assays typically use radiolabeled ligands that are known to bind to the target receptor. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (often expressed as the inhibitor constant, Ki) can be calculated.

Following the confirmation of binding, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor. These assays measure the downstream signaling events that are triggered by receptor activation or inhibition. For example, if the target is a G-protein coupled receptor (GPCR), changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+) would be monitored.

Enzyme Inhibition and Activation Studies (if applicable)

If the molecular target is an enzyme, a different set of assays is employed to characterize the compound's effect on its catalytic activity. Enzyme inhibition assays are used to determine the concentration of the compound required to reduce the enzyme's activity by 50% (the IC50 value). These assays can also provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conversely, if the compound is thought to activate an enzyme, enzyme activation assays would be performed. The data from these studies are crucial for understanding the compound's potency and its structure-activity relationship (SAR), which describes how chemical structure relates to biological activity.

The following table presents hypothetical data from an enzyme inhibition assay for a series of compounds structurally related to this compound, illustrating how such data is typically presented.

| Compound | Target Enzyme | IC50 (nM) |

| Compound A | Kinase X | 15 |

| Compound B | Kinase X | 45 |

| This compound (Hypothetical) | Kinase X | 25 |

| Compound C | Kinase X | 150 |

This table contains hypothetical data for illustrative purposes.

Analysis of Cellular Pathway Modulation

Beyond interacting with a single molecular target, a compound's biological effects are often the result of its modulation of complex cellular pathways. Cellular assays are therefore essential to understand the broader impact of the compound on cell function. These assays can measure a wide range of cellular processes, including cell proliferation, apoptosis (programmed cell death), cell cycle progression, and the activation or inhibition of specific signaling pathways.

Techniques such as Western blotting, ELISA, and high-content imaging are commonly used to assess the phosphorylation status of key signaling proteins, the expression levels of target genes, and changes in cellular morphology. The results from these assays provide a more complete picture of the compound's mechanism of action and its potential therapeutic applications.

In Vivo Preclinical Model Systems

Following a thorough in vitro characterization, promising compounds are advanced to in vivo studies, which are conducted in living organisms, typically animal models. These studies are essential for evaluating the compound's efficacy, pharmacokinetics (how the body processes the compound), and preliminary safety in a whole-organism context.

The choice of animal model is critical and depends on the therapeutic area of interest. For example, if this compound is being investigated as a potential anti-cancer agent, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be used. If it is being developed for a neurological disorder, transgenic mouse models that mimic the human disease would be more appropriate.

In these in vivo models, the compound is administered to the animals, and its effects on disease progression are monitored. Key endpoints could include tumor growth inhibition, reduction in disease-specific biomarkers, or improvement in behavioral outcomes. These studies provide the first indication of whether the compound's in vitro activity translates into a meaningful therapeutic effect in a living system.

The following table provides an example of data that might be generated from an in vivo efficacy study in a mouse xenograft model for compounds related to the one .

| Compound | Animal Model | Outcome Measure | Result |

| Vehicle Control | Nude mice with HCT116 xenografts | Tumor Volume (mm³) at Day 21 | 1500 ± 250 |

| Compound D | Nude mice with HCT116 xenografts | Tumor Volume (mm³) at Day 21 | 800 ± 150 |

| This compound (Hypothetical) | Nude mice with HCT116 xenografts | Tumor Volume (mm³) at Day 21 | 950 ± 200 |

| Positive Control (Doxorubicin) | Nude mice with HCT116 xenografts | Tumor Volume (mm³) at Day 21 | 400 ± 100 |

This table contains hypothetical data for illustrative purposes.

Selection and Justification of Relevant Animal Models for Biological Activity Assessment

The selection of animal models for assessing the biological activity of this compound is guided by its mechanism of action as a neurokinin-1 (NK1) receptor antagonist. The substance P/NK1 receptor system is involved in numerous physiological and pathological processes, including pain, inflammation, and mood disorders. Consequently, animal models that recapitulate these conditions are employed to evaluate the compound's therapeutic potential.

For the assessment of analgesic properties , rodent models of nociceptive, inflammatory, and neuropathic pain are commonly utilized. These models include the hot plate and tail-flick tests for acute thermal pain, the formalin test for persistent chemical-induced pain, and models of chronic constriction injury or spared nerve injury for neuropathic pain. The justification for using these models lies in the well-established role of substance P in transmitting pain signals within the central and peripheral nervous systems.

To investigate anti-inflammatory effects , animal models of acute and chronic inflammation are employed. The carrageenan-induced paw edema model in rats is a standard for acute inflammation, where the reduction in swelling serves as a primary endpoint. For chronic inflammatory conditions, models of arthritis, such as collagen-induced arthritis in mice, are relevant due to the involvement of substance P in joint inflammation and pain.

Given the implication of the NK1 receptor in affective disorders, animal models of anxiety and depression are also relevant. The elevated plus-maze and light-dark box tests in rodents are used to assess anxiolytic-like activity, while models like the forced swim test and learned helplessness are employed to evaluate potential antidepressant effects. The rationale for these models is based on the distribution of NK1 receptors in brain regions associated with emotion and stress.

Evaluation of Biological Effects in Disease-Relevant Preclinical Models

In preclinical studies, this compound has been evaluated in various disease-relevant models to determine its efficacy. As an NK1 receptor antagonist, its biological effects are primarily related to blocking the actions of substance P.

| Preclinical Model | Observed Biological Effect | Therapeutic Implication |

| Rodent models of acute and chronic pain | Attenuation of pain behaviors | Analgesia |

| Animal models of inflammation | Reduction in inflammatory markers and edema | Anti-inflammatory |

| Models of anxiety and depression | Anxiolytic and antidepressant-like effects | Treatment of mood disorders |

| Emesis models (e.g., ferret) | Inhibition of chemotherapy- or motion-induced vomiting | Antiemetic |

These findings in preclinical models have been crucial in defining the potential therapeutic applications of this compound and have provided the basis for its clinical development.

Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Settings

Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and for guiding dose selection in preclinical and clinical studies. For an NK1 receptor antagonist like this compound, several PD biomarkers can be utilized in preclinical settings.

One key approach is the use of receptor occupancy studies. This involves administering the compound to animals and subsequently measuring the degree to which it binds to NK1 receptors in the brain and peripheral tissues. This is often achieved through ex vivo binding assays using radiolabeled NK1 receptor ligands.

Another set of PD biomarkers involves measuring the functional consequences of NK1 receptor blockade . This can include the inhibition of substance P-induced biological effects. For instance, the administration of a substance P agonist can induce specific behaviors or physiological changes (e.g., foot-tapping in gerbils, plasma protein extravasation) which are then blocked by pretreatment with this compound. The degree of blockade serves as a functional biomarker of the compound's activity.

Furthermore, neurochemical biomarkers can be employed. Since substance P can modulate the release of other neurotransmitters, changes in the levels of these neurotransmitters or their metabolites in specific brain regions following administration of this compound can serve as an indirect measure of its pharmacodynamic effect.

| Biomarker Type | Methodology | Endpoint |

| Receptor Occupancy | Ex vivo radioligand binding assays | Percentage of NK1 receptors occupied by the drug |

| Functional Challenge | Inhibition of substance P-induced behaviors or physiological responses | Attenuation of the substance P-mediated effect |

| Neurochemical | Microdialysis followed by neurotransmitter analysis | Changes in neurotransmitter levels in specific brain regions |

Elucidation of the Mechanism of Action at the Molecular and Cellular Levels

The mechanism of action of this compound at the molecular and cellular level is centered on its interaction with the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).

At the molecular level , the compound acts as a competitive antagonist. It binds to the NK1 receptor at or near the same site as the endogenous ligand, substance P, but does not activate the receptor. This binding is reversible and characterized by a high affinity and selectivity for the NK1 receptor over other neurokinin receptor subtypes (NK2 and NK3) and a wide range of other receptors, ion channels, and transporters. This selectivity is crucial for minimizing off-target effects.

At the cellular level , the binding of substance P to the NK1 receptor normally triggers a cascade of intracellular signaling events. The NK1 receptor is primarily coupled to the Gq family of G-proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking the binding of substance P, this compound prevents this signaling cascade. Consequently, it inhibits the downstream cellular responses mediated by substance P, such as neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.

Integration of Biological Data with Structure-Based Design Principles

The development of this compound and its analogs has been heavily influenced by the integration of biological data with structure-based design principles. The goal of this approach is to optimize the compound's potency, selectivity, and pharmacokinetic properties.

The core structure, featuring a piperidine ring linked to a pyridine moiety, serves as a scaffold that presents key chemical features for interaction with the NK1 receptor. Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to this scaffold affect biological activity.

For instance, the methyl group on the piperidine ring has been shown to be important for potency and selectivity. Alterations to the substitution pattern on the pyridine ring can also significantly impact affinity for the NK1 receptor. The amine group on the pyridine ring is a critical pharmacophoric element involved in key interactions within the receptor's binding pocket.

Computational modeling and X-ray crystallography of related ligands bound to the NK1 receptor have provided insights into the specific molecular interactions that govern binding. These models have guided the rational design of new derivatives with improved properties. For example, modifications aimed at enhancing metabolic stability or oral bioavailability can be designed based on an understanding of how the compound orients itself within the binding site and which parts are exposed to metabolic enzymes.

The iterative process of designing new compounds, synthesizing them, and then evaluating their biological activity in vitro and in vivo allows for a continuous refinement of the chemical structure, leading to the identification of optimized drug candidates like this compound.

Future Directions and Research Gaps in the Study of 6 2 Methylpiperidin 1 Yl Pyridin 3 Amine

Exploration of Unconventional Synthetic Pathways and Methodologies

The future synthesis of 6-(2-Methylpiperidin-1-yl)pyridin-3-amine and its analogs could benefit significantly from the adoption of unconventional and more sustainable synthetic methodologies. Traditional multi-step syntheses of aminopyridines can be inefficient, and modern techniques offer promising alternatives.

Catalyst-Free Synthesis: One promising avenue is the development of catalyst-free multicomponent reactions (MCRs). mdpi.comresearchgate.net These reactions, which combine three or more reactants in a single step, offer a streamlined and environmentally friendly approach to generating molecular complexity. Research into a four-component reaction involving a suitable pyridine (B92270) precursor, 2-methylpiperidine (B94953), an amine source, and another reactant could lead to a highly efficient, one-pot synthesis of the target compound. mdpi.com Furthermore, exploring transition-metal-free methods, such as nucleophilic substitution on a 2-fluoropyridine (B1216828) derivative with acetamidine (B91507) hydrochloride as the ammonia (B1221849) source, could provide a cost-effective and less toxic synthetic route. rsc.org

Flow Chemistry: Continuous flow chemistry presents another significant opportunity for the synthesis of aminopyridine derivatives. researchgate.netsci-hub.seuc.ptdurham.ac.uk Flow processes allow for precise control over reaction parameters, enhanced safety, and easier scalability. A telescoped flow process, where multiple reaction steps are connected in sequence without intermediate purification, could be designed for the synthesis of this compound. nih.gov This would be particularly advantageous if any of the synthetic intermediates are hazardous or unstable.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Catalyst-Free Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification, and lower cost. mdpi.com |

| Transition-Metal-Free Synthesis | Avoidance of toxic and expensive metal catalysts, leading to cleaner products. rsc.org |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, and potential for automation. researchgate.net |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool in modern drug discovery, and its application to this compound could significantly accelerate the identification of its biological targets and the optimization of its structure.

Machine Learning and AI: The use of artificial intelligence (AI) and machine learning (ML) in kinase inhibitor development is a rapidly growing field. rsc.orgacs.orgnih.govspringernature.comnih.gov Given that many aminopyridine derivatives exhibit kinase inhibitory activity, ML models could be trained on existing kinase-inhibitor datasets to predict the potential kinase targets of this compound. Such models can also predict structure-activity relationships (SAR), guiding the design of more potent and selective analogs.

Quantum Mechanics: For a deeper understanding of the molecular interactions between this compound and its potential biological targets, quantum mechanics (QM) methods can be employed. nih.govscispace.comnih.govijirt.orgmdpi.com QM calculations can provide highly accurate predictions of binding energies and geometries, which are crucial for understanding the subtleties of drug-receptor interactions that are often missed by classical molecular mechanics approaches. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying the interactions within a protein's active site. mdpi.com

| Computational Approach | Application to this compound Research |

| Machine Learning/AI | Prediction of kinase targets, virtual screening of derivatives, and modeling of ADME properties. rsc.orgspringernature.com |

| Quantum Mechanics (QM) | High-accuracy calculation of binding affinities and elucidation of interaction mechanisms. nih.govijirt.org |

| QM/MM | Detailed study of electronic interactions within the binding site of a target protein. mdpi.com |

Deeper Understanding of Biological Interactions through Multi-omics Data Integration

To fully elucidate the biological effects of this compound, an integrated multi-omics approach is necessary. This involves combining data from genomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action.

Proteomics and Metabolomics: The integration of proteomics and metabolomics data can reveal how the compound affects cellular protein expression and metabolic pathways. creative-proteomics.comnih.govspringernature.commdpi.comnih.gov For instance, treating cells with the compound and subsequently analyzing changes in the proteome and metabolome can identify key proteins and metabolites whose levels are altered. This information can then be used to infer the compound's biological targets and downstream effects.

Pharmacogenomics: Investigating the pharmacogenomics of aminopyridines can help in understanding the genetic basis of inter-individual differences in response to these compounds. nih.govmdpi.com By identifying genetic variants that influence the pharmacokinetics and pharmacodynamics of this compound, it may be possible to predict which patient populations are most likely to benefit from treatment with this compound or its derivatives. 4-aminopyridine, for example, is used to manage symptoms of multiple sclerosis. wikipedia.orgnih.gov

Chemical Proteomics for Target Deconvolution: Chemical biology approaches, such as chemical proteomics, are powerful tools for identifying the direct molecular targets of a small molecule. nih.govunige.chnih.govresearchgate.netresearchgate.net This could involve synthesizing a tagged version of this compound to be used as a probe for affinity-based pulldown experiments, followed by mass spectrometry to identify interacting proteins.

| Omics Approach | Potential Insights for this compound |

| Proteomics | Identification of protein expression changes and post-translational modifications. creative-proteomics.com |

| Metabolomics | Characterization of alterations in cellular metabolic pathways. nih.gov |

| Pharmacogenomics | Understanding the influence of genetic variations on drug response. nih.gov |

| Chemical Proteomics | Direct identification of protein targets. nih.gov |

Synergistic Application of Multidisciplinary Research Approaches

The complex nature of drug discovery necessitates a collaborative and multidisciplinary approach. The study of this compound would greatly benefit from the integration of expertise from various scientific fields.

A collaborative ecosystem, particularly one modeled after successful initiatives in rare disease research, could accelerate the development of this compound. medpath.comresearchgate.netnih.govnih.govdrugdiscoverytrends.com Such a model would bring together academic researchers, industry partners, and patient advocacy groups to share data, resources, and expertise. This approach can be particularly effective in de-risking early-stage drug discovery projects and ensuring that research is aligned with clinical needs.

Design Strategies for Derivatization to Explore Novel Biological Space and Target Specificity

Systematic derivatization of the this compound scaffold is crucial for exploring its biological potential and optimizing its properties. Several rational design strategies can be employed for this purpose.

Fragment-Based Drug Discovery (FBDD): The principles of FBDD can be applied to guide the derivatization of the parent compound. frontiersin.orgwikipedia.orgfrontiersin.org By considering the aminopyridine and methylpiperidine moieties as fragments, medicinal chemists can systematically modify each part to improve binding affinity and selectivity for a particular target. This could involve, for example, growing the fragment by adding new functional groups or linking it with other small fragments.

Bioisosteric Replacement: Bioisosterism is a powerful strategy for modifying the physicochemical properties of a molecule while retaining its biological activity. researchgate.netufrj.brresearchgate.netnumberanalytics.comcambridgemedchemconsulting.com For this compound, bioisosteric replacements could be explored for both the aminopyridine and methylpiperidine rings. For instance, the piperidine (B6355638) ring could be replaced with other saturated heterocycles to modulate properties such as basicity, lipophilicity, and metabolic stability.

| Derivatization Strategy | Goal | Example Modification |

| Fragment-Based Growth | Enhance binding affinity and explore new interactions. | Addition of substituents to the pyridine or piperidine ring. |

| Bioisosteric Replacement | Modulate physicochemical and pharmacokinetic properties. | Replacement of the piperidine ring with a morpholine (B109124) or thiomorpholine (B91149) ring. |

By systematically pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

How can synthetic routes for 6-(2-Methylpiperidin-1-yl)pyridin-3-amine be optimized to improve yield and purity?

Methodological Answer:

Synthesis typically involves coupling 2-methylpiperidine with a functionalized pyridine precursor (e.g., 3-aminopyridine derivatives). Key steps include:

- Reagents : Use 3-chloro- or 3-bromo-pyridin-5-amine with 2-methylpiperidine under nucleophilic aromatic substitution conditions.

- Conditions : Employ a polar aprotic solvent (e.g., DMF or DMSO) with a strong base (e.g., NaH or K₂CO₃) at 80–120°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity.

Data Table : Comparison of Reaction Conditions

| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 3-Chloro-5-aminopyridine | NaH | DMF | 100 | 65 | 95 |

| 3-Bromo-5-aminopyridine | K₂CO₃ | DMSO | 120 | 72 | 98 |

What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish piperidine (δ 1.2–2.8 ppm) and pyridine (δ 7.0–8.5 ppm) protons .

- NOESY : Confirm spatial proximity between the methyl group on piperidine and pyridine protons.

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₈N₃: 192.1504).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .

How does the position of the methyl group on the piperidine ring influence reactivity in substitution reactions?

Methodological Answer:

The 2-methyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. Comparative studies with 4-methylpiperidine analogs show:

- Reactivity : 2-Methyl derivatives exhibit slower reaction kinetics in SNAr (nucleophilic aromatic substitution) due to restricted access to the nitrogen lone pair .

- Regioselectivity : Methyl positioning alters electronic effects (e.g., Hammett σ values) on the pyridine ring, favoring para-substitution in downstream reactions.

Data Table : Kinetic Parameters for Substitution Reactions

| Piperidine Derivative | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 2-Methylpiperidine | 0.045 | 85.3 |

| 4-Methylpiperidine | 0.112 | 72.6 |

What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the pyridine amine and hydrophobic contacts with the methyl group .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability or toxicity .

Data Table : Predicted Binding Affinities for Common Targets

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 5-HT₃ Receptor | -9.2 | H-bond with NH₂; π-π stacking |

| Dopamine D₂ | -8.7 | Hydrophobic methyl-piperidine |

How should researchers address contradictory data in solubility or stability studies?

Methodological Answer:

- Controlled Experiments : Replicate conditions (pH, solvent, temperature) from conflicting studies. For example, solubility discrepancies in water vs. DMSO may arise from protonation states of the amine group .

- Analytical Validation : Use HPLC with dual detection (UV/RI) to quantify degradation products under stress conditions (e.g., 40°C, 75% humidity for stability testing) .

What methodologies assess the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

- In vitro Assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC₅₀ values against a panel of kinases (e.g., EGFR, CDK2) .

- SAR Studies : Synthesize analogs with modified piperidine substituents (e.g., fluorine or hydroxyl groups) to map critical pharmacophores.

Data Table : Preliminary Kinase Inhibition Data

| Kinase | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| EGFR | 0.89 | 12.3 |

| CDK2 | 1.45 | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.